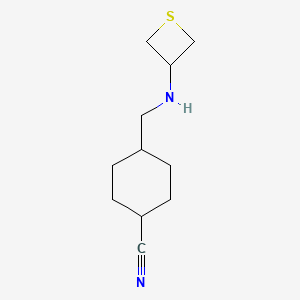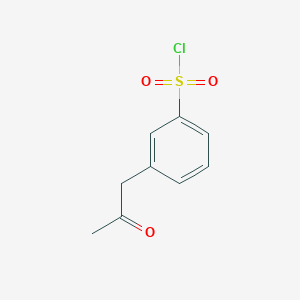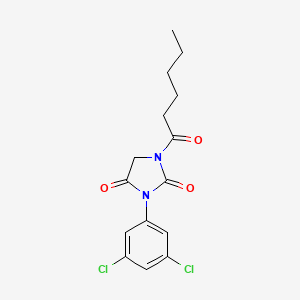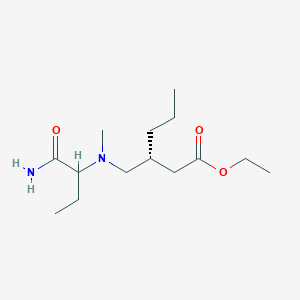
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including amino, carbamoyl, and triiodo substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate typically involves a multi-step process One common method starts with the iodination of methyl benzoate to introduce the triiodo groupsThe final step involves the formation of the carbamoyl group by reacting the intermediate with 2,3-dihydroxypropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can be used to remove the iodine atoms, leading to deiodinated derivatives.
Substitution: The amino and carbamoyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield deiodinated derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in radiology as a contrast agent due to its high iodine content.
Industry: Utilized in the development of new materials with specific properties, such as high-density polymers.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate involves its interaction with biological molecules. The iodine atoms in the compound can enhance imaging contrast in radiological studies by increasing the absorption of X-rays. The amino and carbamoyl groups may also interact with specific enzymes or receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-diiodobenzoate: Similar structure but with one less iodine atom.
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-tetraiodobenzoate: Similar structure but with one additional iodine atom.
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-trifluorobenzoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
The uniqueness of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate lies in its specific combination of functional groups and the presence of three iodine atoms, which confer unique properties such as high radiopacity and potential for specific biological interactions.
Propiedades
Fórmula molecular |
C12H13I3N2O5 |
|---|---|
Peso molecular |
645.95 g/mol |
Nombre IUPAC |
methyl 3-amino-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H13I3N2O5/c1-22-12(21)6-7(13)5(8(14)10(16)9(6)15)11(20)17-2-4(19)3-18/h4,18-19H,2-3,16H2,1H3,(H,17,20) |
Clave InChI |
FTDIIWHMXIPTRK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)


![[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)

![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)




